3-(Benzyloxy)-2-(tert-butoxy)pyridine
Overview
Description
3-(Benzyloxy)-2-(tert-butoxy)pyridine is an organic compound that features a pyridine ring substituted with benzyloxy and tert-butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-(tert-butoxy)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-(tert-butoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-(tert-butoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems, particularly those involving pyridine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-(tert-butoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butoxy group can provide steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the tert-butoxy group, which can affect its reactivity and interactions.
2-(tert-Butoxy)pyridine: Lacks the benzyloxy group, which can affect its reactivity and interactions.
3-(Methoxy)-2-(tert-butoxy)pyridine: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
3-(Benzyloxy)-2-(tert-butoxy)pyridine is unique due to the presence of both benzyloxy and tert-butoxy groups, which provide a combination of electronic and steric effects that can influence its reactivity and interactions in various chemical and biological systems.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15-14(10-7-11-17-15)18-12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOQXDZZXKPKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223920 | |
Record name | Pyridine, 2-(1,1-dimethylethoxy)-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-91-3 | |
Record name | Pyridine, 2-(1,1-dimethylethoxy)-3-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(1,1-dimethylethoxy)-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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